![molecular formula C24H23N5O5 B2865689 1-[3-(乙酰氨基)苯甲酰]-N-甲基哌啶-4-甲酰胺 CAS No. 1115960-02-5](/img/structure/B2865689.png)

1-[3-(乙酰氨基)苯甲酰]-N-甲基哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

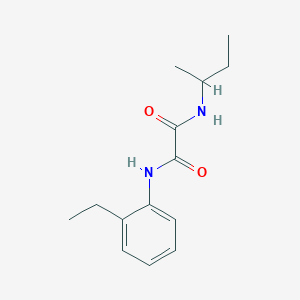

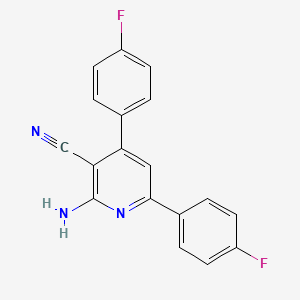

The compound “1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide” is a complex organic molecule. It contains an acetylamino group (an amine group attached to an acetyl group), a benzoyl group (a benzene ring attached to a carbonyl group), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, benzocaine derivatives can be synthesized through electrophilic and nucleophilic reactions . Piperidine derivatives can also be synthesized through intra- and intermolecular reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoyl group would provide an aromatic system, the acetylamino group would introduce polarity, and the piperidine ring would add a cyclic structure .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetylamino group could participate in acylation or substitution reactions, the benzoyl group could undergo electrophilic aromatic substitution, and the piperidine ring could undergo reactions typical of amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

科学研究应用

Anticancer Activity

The 1,2,4-triazole moiety present in the compound is known for its potential anticancer properties. Research has shown that derivatives of 1,2,4-triazole can exhibit promising cytotoxic activities against various cancer cell lines . The ability to form hydrogen bonds with biological receptors makes this class of compounds significant in the design of new anticancer drugs.

Antimicrobial Agent

Compounds containing the 1,2,4-triazole group have been introduced as effective antimicrobial agents. They operate through hydrogen-bonding and dipole interactions, which are crucial for their activity against microbes . This application is vital, considering the rising concern over antibiotic resistance.

Pharmaceutical Drug Design

The structural complexity and presence of multiple functional groups make this compound a valuable scaffold for pharmaceutical drug design. Its components, such as the 1,2,4-triazole ring, are common in drugs like Fluconazole and Anastrozole, highlighting its importance in medicinal chemistry .

Biological Activity Enhancement

The nitrogen-containing heterocycles, like 1,2,4-triazoles, are extensively observed in nature and metabolic systems. They are essential for living creatures and can enhance the biological activity of pharmaceuticals when used as a scaffold .

Organic Catalysts

Due to its unique structure and properties, the compound can be used in the field of organic catalysts. The 1,2,4-triazole derivatives are known to facilitate various chemical reactions, which can be harnessed in synthetic organic chemistry .

Material Sciences

The diverse functional groups and the stability provided by the triazole ring make this compound a candidate for developing new materials with potential applications in material sciences. It could be used to create polymers with specific properties or as a precursor for advanced materials .

作用机制

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . They have shown promising activity against various pathogenic organisms .

Mode of Action

It’s worth noting that many triazole derivatives, including those with a quinoxaline moiety, have been found to exhibit antimicrobial and antiviral activities . The presence of a piperazine or piperidine subunit has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .

Biochemical Pathways

Compounds with similar structures have been found to exhibit antiviral and antimicrobial activities, suggesting they may interact with the biochemical pathways related to these biological processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Some of the synthesized compounds with similar structures were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at a certain concentration .

Action Environment

It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of different subunits and the specific conditions under which the compounds are synthesized and tested .

未来方向

属性

IUPAC Name |

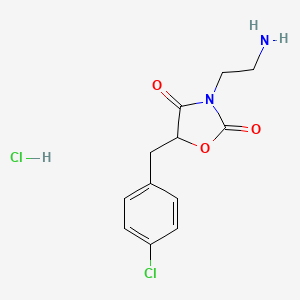

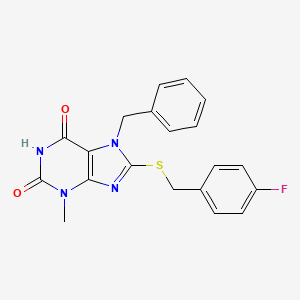

ethyl 3-[[2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O5/c1-4-33-23(31)17-8-6-9-18(13-17)26-20(30)14-29-24(32)28-12-11-25-22(21(28)27-29)34-19-10-5-7-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEZNTWMPUDFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-{2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Rac-(1R,3AR,6AS)-hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid](/img/structure/B2865607.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2865611.png)

![4-amino-N~5~-(2-fluorobenzyl)-2-[4-(3-methylphenyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2865612.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2865614.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2865616.png)

![tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2865627.png)

![9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester](/img/structure/B2865628.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2865629.png)